Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime
Description
Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime is a heterocyclic compound characterized by a fused imidazo-thiazole core substituted with a methyl group at position 6 and an oxime (-CH=N-OH) moiety at position 3. The parent aldehyde (6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde) has a molecular formula of C₇H₆N₂OS and a molecular weight of 166.198 g/mol . Imidazo[2,1-b]thiazole derivatives are pharmacologically significant, exhibiting antibacterial, antitumor, antiviral, and cardiotonic activities .
Properties
IUPAC Name |
N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFGVUGEIUIZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The preparation of this compound typically involves the reaction of the corresponding aldehyde, 6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde, with hydroxylamine hydrochloride. This reaction is conducted in a mixed solvent system of ethanol and water under slightly basic conditions maintained by ammonium hydroxide, which adjusts the pH to approximately 6. The mixture is then refluxed for a short period to facilitate the formation of the oxime. The product is subsequently isolated by crystallization from ethanol, yielding the oxime derivative in a purified form.
$$
\text{6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde} + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow[\text{pH} \approx 6]{\text{EtOH/H}2\text{O, reflux}} \text{this compound}
$$
Detailed Reaction Conditions
| Parameter | Description |
|---|---|
| Starting Material | 6-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde |
| Reagent | Hydroxylamine hydrochloride |
| Solvent | Ethanol and water mixture |
| pH Control | Ammonium hydroxide (pH ~6) |
| Temperature | Reflux conditions (~78 °C) |
| Reaction Time | Short period (typically 1–3 hours) |
| Isolation Method | Crystallization from ethanol |
Alternative Synthetic Approaches
While the classical oxime formation is the most documented method, related synthetic strategies for imidazo[2,1-b]thiazole derivatives involve multi-step reactions starting from 2-aminothiazole and other intermediates, followed by functional group transformations such as esterification and hydrazide formation. These approaches are mainly used to generate more complex derivatives for biological testing rather than the simple oxime itself.
Analytical Data Supporting the Preparation
The identity and purity of this compound are confirmed by various analytical techniques:
These data are consistent with the expected structure of the oxime and support the successful preparation of the compound.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 6-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde + Hydroxylamine hydrochloride | Formation of oxime intermediate |
| 2 | Ethanol/water solvent, ammonium hydroxide (pH 6), reflux | Completion of oxime formation |
| 3 | Crystallization from ethanol | Purification and isolation of product |
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and carboxaldehyde positions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
While the search results do not provide an exhaustive list of applications for "Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime," they do offer some insight into the uses of imidazo[2,1-b]thiazole derivatives in general, which can help to infer potential applications .
Imidazo[2,1-b]thiazole Derivatives: Potential Applications
- Anticancer Activity: Certain imidazo[2,1-b]thiazoles have demonstrated potential anticancer activity, particularly against the MCF-7 breast cell line . For example, N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides have shown promising activity toward MCF-7 cells . One specific compound, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, increased levels of Bax, caspase 8, caspase 9, and cytochrome C, while decreasing Bcl-2 levels, indicating pro-apoptotic effects . It also caused cell cycle arrest in the G2/M phase and induced apoptosis in MCF-7 cells .
- COX-2 Inhibition: Imidazo[2,1-b]thiazole analogs have been synthesized and evaluated for their COX-2 inhibitory activity . Some compounds have shown to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the range of 0.08-0.16 µM .
- Antimicrobial Agents: Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) represent a promising class of anti-tuberculosis agents, displaying potent in vitro activity and targeting QcrB .
- Cytotoxic Activity: Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been synthesized and evaluated for their cytotoxic activity . Some of these compounds have demonstrated strong and selective inhibition of the phosphorylation of the oncoprotein kinase Akt in cancer cells and caused cell cycle arrest in the G2/M phase .
Mechanism of Action
The mechanism of action of Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to target the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, disrupting the electron transport chain and leading to bacterial cell death . In anticancer research, it induces apoptosis in cancer cells through mitochondrial membrane depolarization and caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituents at positions 5 and 4. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Methyl vs. Phenyl Groups : The 6-methyl derivative (target compound) is hypothesized to exhibit enhanced metabolic stability compared to the 6-phenyl analog (C₁₃H₁₀N₃OS), which showed moderate antiviral activity in UT7/EpoS1 cells .
- Oxime vs. Carboxamide : The oxime group (-CH=N-OH) may improve solubility and binding affinity compared to the carboxamide (-CONH₂) in 6-chloroimidazo[2,1-b]thiazole-5-carboxamide, which demonstrated IC₅₀ values of 1.4–1.6 μM against cancer cells .
Spatial and Electronic Effects: Z/E Isomerism: Derivatives with Z-configuration at the oxime moiety (e.g., compound 7-Z in ) showed selective antiviral activity, whereas E-isomers were inactive, highlighting the importance of spatial orientation .
Dual Functionalization :
- The guanylhydrazone derivative (2a) in combines antitumor and cardiotonic activities, suggesting that functionalization at position 5 with nitrogen-rich groups can diversify therapeutic profiles .
Biological Activity
Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antiviral potential, and other pharmacological effects. The findings are supported by data tables and relevant case studies.
- Chemical Name : this compound
- CAS Number : 83253-29-6
- Molecular Formula : C7H7N3OS
- Molecular Weight : 181.21 g/mol
- Melting Point : 220-222 °C
- Density : 1.51 g/cm³ (predicted) .
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties, particularly against breast cancer cell lines. Notably, derivatives of imidazo[2,1-b]thiazole have shown promising results in inhibiting the MCF-7 breast cancer cell line.
Key Findings
-
Inhibition Metrics :
- Compounds derived from imidazo[2,1-b]thiazole exhibited IC50 values ranging from 8.38 µM to 11.67 µM , indicating potent activity compared to Sorafenib (IC50 = 7.55 µM) .
- The compound N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide displayed an IC50 of 0.33 µM against VEGFR-2 .
- Mechanism of Action :
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 6b | 125.26 ± 2.7 | Non-cytotoxic to MCF-10A |
| 6i | 54.63 ± 1.29 | Moderate activity |
| 6j | 47.73 ± 0.53 | Moderate activity |
| Sorafenib | 22.35 ± 1.29 | Standard control |
| N'-(1-butyl...) | 0.33 | VEGFR-2 inhibitor |
Antiviral Activity
In addition to anticancer properties, imidazo[2,1-b]thiazole derivatives have shown antiviral activity against various viruses.
Case Studies
- Antitubercular Activity :
- Antiviral Efficacy Against Coxsackie B4 Virus :
Table 2: Antiviral Activity of Selected Compounds
| Compound | Virus Targeted | Activity Level |
|---|---|---|
| 5a | Tuberculosis | Significant |
| 5b | Tuberculosis | Moderate |
| 6d | Coxsackie B4 | Potent |
Other Pharmacological Activities
Imidazo[2,1-b]thiazole derivatives have also been reported to exhibit various other biological activities, including:
- Antimicrobial Effects : Effective against bacterial strains and fungi.
- Anti-inflammatory Properties : Potential for use in inflammatory conditions.
- Analgesic Effects : Demonstrated pain-relieving properties in animal models.
Q & A
Q. What are the standard synthetic routes for preparing imidazo[2,1-b]thiazole-5-carboxaldehyde derivatives?
The synthesis of imidazo[2,1-b]thiazole-5-carboxaldehyde derivatives typically involves cyclocondensation of aldehydes with thiosemicarbazides or substituted amines. For example, 5-(4-bromophenyl)imidazo[2,1-b]thiazole-6-carboxaldehyde can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, achieving yields of 90–96% . Key steps include introducing the carbaldehyde group at position 6 of the imidazo[2,1-b]thiazole core, followed by condensation with aromatic amines to form Schiff bases. Characterization is performed using FT-IR, NMR, and NMR to confirm structural integrity .
Q. How are imidazo[2,1-b]thiazole derivatives characterized for structural validation?
Structural validation relies on spectroscopic techniques:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1704 cm, C=N stretch at ~1641 cm) .
- NMR : NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while NMR detects carbonyl carbons (~190 ppm for aldehydes) .
- Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., M peaks for CHNOS at m/z 287.298) .
Advanced Research Questions
Q. What methodologies optimize the reaction yield of imidazo[2,1-b]thiazole-5-carboxaldehyde derivatives under green chemistry conditions?
Microwave-assisted synthesis and solvent-free protocols are prioritized for eco-friendly production. For instance, microwave irradiation reduces reaction times from hours to minutes (e.g., 20–30 minutes at 150°C) while maintaining high yields (85–92%) . Solvent-free Friedel-Crafts acylation minimizes waste and improves atom economy, achieving >90% conversion . Reaction monitoring via TLC and purification by column chromatography ensures product homogeneity.
Q. How can computational tools guide the design of imidazo[2,1-b]thiazole derivatives with enhanced bioactivity?
- Molecular docking : Predicts binding affinities to targets like 15-lipoxygenase (15-LOX) or mycobacterial enzymes. For example, substituents at C6 (e.g., nitro groups) enhance hydrophobic interactions in enzyme active sites .
- QSAR studies : Correlate electronic (e.g., Hammett constants) and steric parameters with biological activity. Derivatives with electron-withdrawing groups at C6 show improved antitumor IC values (<10 μM) .
- DFT calculations : Optimize geometry and predict reactive sites for further functionalization (e.g., oxime formation at the aldehyde group) .
Q. How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?
Discrepancies in bioactivity data often arise from:
- Assay variability : Compare MIC (minimum inhibitory concentration) values across standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. non-standardized methods) .
- Structural nuances : Subtle differences in substituents (e.g., 6-methyl vs. 6-nitro groups) drastically alter interactions with biological targets. For example, 6-methyl derivatives may exhibit weaker antifungal activity compared to nitro-substituted analogs .
- Cellular vs. in vivo models : Cytotoxicity in HepG2 cells (IC ~15 μM) may not translate to in vivo efficacy due to pharmacokinetic factors .
Methodological Challenges
Q. What strategies improve the solubility and bioavailability of imidazo[2,1-b]thiazole-5-carboxaldehyde derivatives?
- Prodrug design : Convert the aldehyde to oxime derivatives (e.g., via hydroxylamine condensation) to enhance hydrophilicity .
- Nanoformulation : Encapsulate derivatives in liposomes or polymeric nanoparticles to improve cellular uptake. For example, PEGylated nanoparticles increase bioavailability by 40% in murine models .
- Co-crystallization : Use co-solvents (e.g., DMSO-water mixtures) to stabilize crystalline forms with higher aqueous solubility .
Q. How can researchers validate the mechanism of action for imidazo[2,1-b]thiazole-based antitumor agents?
- Enzyme inhibition assays : Measure IC against kinases (e.g., EGFR, VEGFR2) using fluorescence-based kits .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays in treated cancer cells .
- Transcriptomics : RNA-seq analysis identifies differentially expressed genes (e.g., downregulation of Bcl-2, upregulation of Bax) .
Theoretical Frameworks
Q. How can researchers align imidazo[2,1-b]thiazole studies with existing pharmacological theories?
- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., electron-withdrawing groups at C6) to bioactivity trends, guided by Hammett’s equation .
- Kinetic theory : Optimize reaction rates using Arrhenius parameters (e.g., activation energy <50 kJ/mol for microwave synthesis) .
- Target-based drug design : Focus on enzymes overexpressed in diseases (e.g., 15-LOX in inflammation) to rationalize derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
